An In-depth Technical Guide to Amino-PEG3-C2-Amine: A Versatile Linker for Targeted Protein Degradation
An In-depth Technical Guide to Amino-PEG3-C2-Amine: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG3-C2-Amine is a bifunctional, hydrophilic linker playing a pivotal role in the rapidly advancing field of targeted protein degradation. As a derivative of polyethylene (B3416737) glycol (PEG), it offers favorable physicochemical properties, including enhanced solubility and conformational flexibility, which are critical for the efficacy of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the chemical properties, synthesis applications, and biological evaluation of PROTACs incorporating this diamine linker. Detailed experimental protocols for PROTAC synthesis and characterization are provided, alongside illustrative diagrams to elucidate key molecular pathways and experimental workflows.
Introduction to Amino-PEG3-C2-Amine
Amino-PEG3-C2-Amine, systematically known as 1,11-diamino-3,6,9-trioxaundecane, is a chemical entity featuring a nine-atom polyethylene glycol (PEG3) chain flanked by two primary amine groups. This homobifunctional nature makes it an ideal building block for the synthesis of complex molecules, most notably PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's composition and length are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, ultimately leading to target protein ubiquitination and degradation. The hydrophilic PEG component of Amino-PEG3-C2-Amine enhances the aqueous solubility and cell permeability of the resulting PROTAC, thereby improving its pharmacokinetic profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Amino-PEG3-C2-Amine is essential for its effective application in PROTAC design and synthesis.
| Property | Value |
| Molecular Formula | C₈H₂₀N₂O₃ |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 929-75-9 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically ≥95% |
| Storage Conditions | Store at -20°C for long-term stability |
Application in PROTAC Synthesis
The primary application of Amino-PEG3-C2-Amine is as a linker in the synthesis of PROTACs. The two terminal amine groups allow for the sequential or convergent conjugation of a POI ligand and an E3 ligase ligand through the formation of stable amide bonds.
A notable example is the use of a structurally similar linker, Pomalidomide-amido-PEG3-C2-NH2, in the synthesis of BI-3663, a potent degrader of focal adhesion tyrosine kinase (PTK2).[1] In this context, one of the amine groups of the linker is first acylated with a derivative of pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase. The remaining terminal amine is then available for conjugation to a ligand for the target protein, PTK2.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a diamine linker like Amino-PEG3-C2-Amine typically follows a stepwise approach to ensure regioselectivity and maximize yield.
Caption: A generalized workflow for the synthesis of a PROTAC using a diamine linker.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC enters the cell and induces the degradation of the target protein through the ubiquitin-proteasome pathway. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The successful development of a PROTAC requires robust experimental protocols for its synthesis and biological evaluation.
Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand to an amine-linker-E3 ligase intermediate.
Materials:
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E3 ligase-linker intermediate (e.g., Pomalidomide-amido-PEG3-C2-NH2)
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Carboxylic acid-functionalized POI ligand
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Reverse-phase HPLC system for purification
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LC-MS and NMR for characterization
Procedure:
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Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
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Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
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In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.
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Add the HATU solution dropwise to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by LC-MS.
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Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
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Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol for Western Blotting to Determine DC₅₀ and Dₘₐₓ
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC and determine its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
Materials:
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Cell line expressing the target protein
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PROTAC of interest
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, probe with an HRP-conjugated secondary antibody.
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Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
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Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is crucial for the comprehensive evaluation of a novel PROTAC.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Quantitative Data Summary
The efficacy of PROTACs is quantified by several key parameters. The following table provides a template for summarizing the performance of a PROTAC.
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex EC₅₀ (nM) |
| Example-01 | PTK2 | CRBN | HCC cells | 30 | >80 | To be determined |
| Example-02 | ||||||
| Example-03 |
Data for Example-01 is based on the performance of BI-3663, a PROTAC synthesized with a similar linker architecture.[1]
Conclusion
Amino-PEG3-C2-Amine is a valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG backbone and terminal amine functionalities provide a robust platform for the construction of potent and cell-permeable protein degraders. The detailed protocols and workflows presented in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation and develop new therapeutic modalities for a wide range of diseases.
